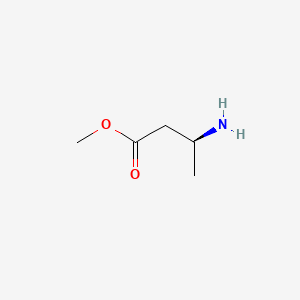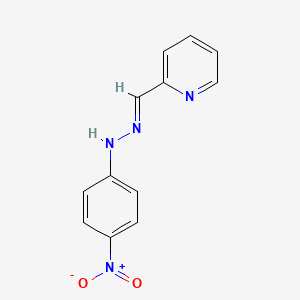
4-Nitrofenilhidrazona de 2-piridincarboxaldehído
Descripción general
Descripción
PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE is a chemical compound with the molecular formula C12H10N4O2 and a molecular weight of 242.23 g/mol . It is known for its use as a pH indicator and a reagent in palladium-catalyzed reactions . The compound is characterized by its ability to form a purple indamine dye in the presence of peroxidase enzymes and peroxides .
Aplicaciones Científicas De Investigación
PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone (PCNPH) is peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and immune response.
Mode of Action
PCNPH interacts with peroxidase enzymes as a chromogenic substrate . This interaction results in the formation of a purple indamine dye in the presence of peroxidases and peroxides . This color change can be used to detect and quantify the presence of peroxidase enzymes.
Result of Action
The primary result of PCNPH’s action is the formation of a purple indamine dye . This can be used as a visual indicator of the presence and activity of peroxidase enzymes. The exact molecular and cellular effects of PCNPH would depend on the specific context and environment in which it is used.
Análisis Bioquímico
Biochemical Properties
2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone plays a significant role in biochemical reactions, particularly as a pH indicator and a reagent for detecting specific biomolecules . It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, altering their activity . Additionally, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone can act as a ligand, binding to specific sites on proteins and enzymes, thereby modulating their function .
Cellular Effects
The effects of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with metal ions can lead to changes in the activity of metal-dependent enzymes, which in turn can affect various cellular processes . Additionally, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone may impact gene expression by binding to transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone can change over time. The stability and degradation of the compound are important factors to consider . Over time, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at high doses, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone can exhibit toxic or adverse effects .
Metabolic Pathways
2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with cellular processes . These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Métodos De Preparación
The synthesis of PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE typically involves the reaction of 2-pyridinecarboxaldehyde with 4-nitrophenylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the hydrazone product. The compound can be purified by recrystallization from an appropriate solvent .
Análisis De Reacciones Químicas
PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE can be compared with other similar compounds, such as:
2-Pyridinecarboxaldehyde thiosemicarbazone: This compound forms complexes with metal ions and is used in coordination chemistry.
4-Nitrophenylhydrazine: This compound is used as a reagent in various organic synthesis reactions.
Pyridine-2-carboxaldehyde: This compound is used in the synthesis of various organic molecules and as a building block in chemical synthesis. The uniqueness of PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE lies in its dual role as a pH indicator and a chromogenic substrate for peroxidase enzymes, making it valuable in both chemical and biological research.
Propiedades
IUPAC Name |
4-nitro-N-(pyridin-2-ylmethylideneamino)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFHYUCJPGWCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218988 | |
| Record name | 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70421-66-8 | |
| Record name | 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70421-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxaldehyde 4-nitrophenyl-hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


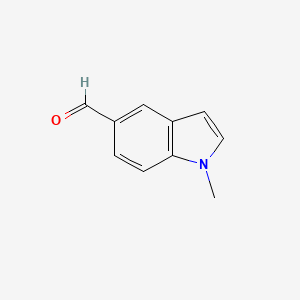
![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)


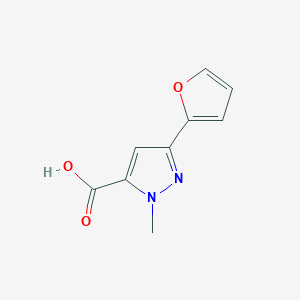


![Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1311483.png)
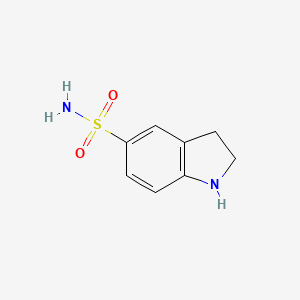
![4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1311498.png)

![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)
